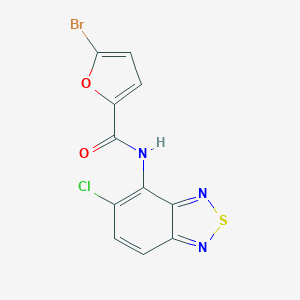![molecular formula C21H27N3O4S B244327 N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide](/img/structure/B244327.png)
N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-3-propoxybenzamide, commonly known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MPB is a small molecule inhibitor that targets several enzymes and receptors, making it a promising candidate for the development of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of MPB is complex and involves several pathways. One of the primary mechanisms of action of MPB is the inhibition of PDE5, which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. By inhibiting PDE5, MPB increases the levels of cGMP, leading to several physiological effects, including vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that MPB inhibits the activity of several enzymes and receptors, including PDE5, HDACs, and CAs. In vivo studies have also shown that MPB has several physiological effects, including vasodilation, smooth muscle relaxation, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPB in laboratory experiments has several advantages and limitations. One of the primary advantages of using MPB is its ability to target several enzymes and receptors, making it a versatile tool for studying various physiological processes. However, one of the limitations of using MPB is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of MPB. One of the primary future directions is the development of novel therapeutic agents based on MPB for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another future direction is the study of the mechanism of action of MPB, which can provide valuable insights into the physiological processes that are regulated by this compound. Additionally, the development of new synthesis methods for MPB can lead to the production of more potent and selective inhibitors, further expanding the potential applications of this compound.
Méthodes De Synthèse
The synthesis of MPB is a multi-step process that involves several chemical reactions. One of the most commonly used methods for synthesizing MPB is the reaction of 3-propoxybenzoic acid with 2-amino-4-(methylsulfonyl)piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
MPB has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MPB has been shown to inhibit the activity of several enzymes and receptors, including phosphodiesterase 5 (PDE5), histone deacetylases (HDACs), and carbonic anhydrases (CAs). These enzymes and receptors are involved in various physiological processes, making MPB a promising candidate for the development of novel therapeutic agents for the treatment of several diseases, including cancer, cardiovascular diseases, and neurological disorders.
Propriétés
Formule moléculaire |
C21H27N3O4S |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H27N3O4S/c1-3-15-28-18-8-6-7-17(16-18)21(25)22-19-9-4-5-10-20(19)23-11-13-24(14-12-23)29(2,26)27/h4-10,16H,3,11-15H2,1-2H3,(H,22,25) |
Clé InChI |
LVRZZRLCFDBZHU-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)
![N-(6-{[(4-bromophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244247.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-methoxy-2-naphthamide](/img/structure/B244250.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)
![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)

